molecular formula C27H25N3O5 B6488812 2-{2,4-dioxo-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}-N-(4-phenoxyphenyl)acetamide CAS No. 866013-71-0

2-{2,4-dioxo-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B6488812
CAS No.: 866013-71-0
M. Wt: 471.5 g/mol
InChI Key: RMTKFAJGABJTBZ-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features 2-{2,4-dioxo-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}-N-(4-phenoxyphenyl)acetamide is a heterocyclic compound featuring a tetrahydroquinazolinone core substituted with an oxolan-2-ylmethyl group at position 3 and an acetamide-linked 4-phenoxyphenyl moiety at position 1. The oxolan (tetrahydrofuran) ring introduces stereoelectronic effects that may enhance solubility and target binding, while the 4-phenoxyphenyl group contributes to hydrophobic interactions with biological targets .

Potential Applications Quinazolinones are recognized for their broad pharmacological activities, including anticancer, anti-inflammatory, and kinase-inhibitory properties. The oxolan substituent in this compound may improve metabolic stability compared to simpler alkyl or aryl analogs, making it a candidate for drug development .

Properties

IUPAC Name

2-[2,4-dioxo-3-(oxolan-2-ylmethyl)quinazolin-1-yl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5/c31-25(28-19-12-14-21(15-13-19)35-20-7-2-1-3-8-20)18-29-24-11-5-4-10-23(24)26(32)30(27(29)33)17-22-9-6-16-34-22/h1-5,7-8,10-15,22H,6,9,16-18H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTKFAJGABJTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Tetrahydroquinazolinone Derivatives

Compound Name Substituents Key Structural Differences Biological Activity
Target Compound 3-(oxolan-2-ylmethyl), 1-(N-(4-phenoxyphenyl)acetamide) Oxolan ring enhances stereoelectronic effects Potential kinase inhibition, anticancer
2-{[3-(4-methylphenyl)methyl]-4-oxoquinazolin-2-yl}sulfanyl-N-triazolylacetamide 3-(4-methylbenzyl), sulfanyl-triazole linkage Lacks oxolan; sulfanyl group may reduce metabolic stability Antimicrobial, enzyme inhibition
N-(4-ethoxyphenyl)-2-(3-(propylaminoethylphenyl)dioxoquinazolinyl)acetamide 3-(propylaminoethylphenyl), 4-ethoxyphenyl Ethoxy group increases hydrophobicity; lacks heterocyclic oxolan Anti-inflammatory

Functional Group Variations

Acetamide-Linked Moieties

Compound Name Acetamide Substituent Impact on Activity
Target Compound 4-phenoxyphenyl Phenoxy group enhances π-π stacking with aromatic residues in enzymes
N-(4-methoxyphenyl)-2-(3-phenyloxadiazolylmethyl)dioxoquinazolinylacetamide 4-methoxyphenyl Methoxy group increases electron density, potentially altering redox properties Anticancer
N-(3-chloro-4-methoxyphenyl)-2-triazoloquinoxalinylacetamide 3-chloro-4-methoxyphenyl Chlorine atom introduces steric bulk and electronegativity, affecting target selectivity Anticonvulsant

Key Insight: The 4-phenoxyphenyl group in the target compound balances hydrophobicity and electronic effects, whereas chloro or methoxy substituents in analogs may prioritize target selectivity over broad-spectrum activity .

Substituent-Driven Pharmacokinetic Profiles

Compound Class Substituent Metabolic Stability Solubility
Target Compound Oxolan-2-ylmethyl High (oxolan resists oxidative metabolism) Moderate (polar ether group)
Alkyl-Substituted Quinazolinones Propylaminoethyl Moderate (prone to N-dealkylation) Low
Aryl-Substituted Quinazolinones 4-methylphenyl Low (susceptible to CYP450 oxidation) Very low

Key Insight: The oxolan ring in the target compound likely confers superior metabolic stability compared to alkyl or aryl-substituted analogs, addressing a common limitation in quinazolinone-based drug candidates .

Research Findings and Uniqueness

  • Synthetic Accessibility: The target compound’s synthesis likely follows multi-step routes involving cyclocondensation of anthranilic acid derivatives and subsequent functionalization, as seen in related quinazolinones (e.g., hydrogen peroxide-mediated oxidation and nucleophilic substitution) .
  • Biological Uniqueness: The combination of the oxolan ring and 4-phenoxyphenylacetamide moiety is unreported in other quinazolinones, suggesting novel interactions with targets like tyrosine kinases or DNA repair enzymes .

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